Welcome to the BenchChem Online Store!
molecular formula C11H13N3 B8598224 3-(1,2-dimethyl-1H-imidazol-5-yl)aniline

3-(1,2-dimethyl-1H-imidazol-5-yl)aniline

Cat. No. B8598224
M. Wt: 187.24 g/mol
InChI Key: RUSQJKCWAWLQRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06770667B1

Procedure details

A suspension of 3-(1,2-dimethyl-1H-imidazol-5-yl)nitrobenzene (19.2 g) in methanol (200 ml) was hydrogenated over palladium on carbon (10% w/w, 50% wet, 5 g) under hydrogen atmosphere for 10 hours. After the catalyst was filtered off, the filtrate was evaporated under reduced pressure. The residue was triturated with ethyl acetate and diisopropyl ether to give 3-(1,2-dimethyl-imidazol-5-yl)aniline (14.65 g).
Name
3-(1,2-dimethyl-1H-imidazol-5-yl)nitrobenzene
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]2[CH:8]=[C:9]([N+:13]([O-])=O)[CH:10]=[CH:11][CH:12]=2)=[CH:5][N:4]=[C:3]1[CH3:16]>CO.[Pd]>[CH3:1][N:2]1[C:6]([C:7]2[CH:8]=[C:9]([CH:10]=[CH:11][CH:12]=2)[NH2:13])=[CH:5][N:4]=[C:3]1[CH3:16]

Inputs

Step One
Name
3-(1,2-dimethyl-1H-imidazol-5-yl)nitrobenzene
Quantity
19.2 g
Type
reactant
Smiles
CN1C(=NC=C1C=1C=C(C=CC1)[N+](=O)[O-])C
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After the catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ethyl acetate and diisopropyl ether

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC=C1C=1C=C(N)C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.65 g
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.